Globo-A heptaose linked to BSA Globo-A heptaose linked to BSA
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212792
InChI:
SMILES:
Molecular Formula: C23H38NO19Na
Molecular Weight:

Globo-A heptaose linked to BSA

CAS No.:

Cat. No.: VC0212792

Molecular Formula: C23H38NO19Na

Molecular Weight:

* For research use only. Not for human or veterinary use.

Globo-A heptaose linked to BSA -

Specification

Molecular Formula C23H38NO19Na

Introduction

Structural Composition and Chemical Properties

Globo-Series Glycans Structure

The Globo-A heptaose component belongs to the globo-series glycosphingolipids, which share structural similarities with the well-studied Globo H hexasaccharide. Globo H has the carbohydrate sequence Fucα1–2Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc (glycan 56) . The Globo-A heptaose likely contains this core structure with an additional sugar residue, possibly an N-acetylgalactosamine, creating a seven-sugar carbohydrate chain.

The related structure SSEA-4 (glycan 223), which has the sequence Neu5Acaα2–3Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc, shares a pentasaccharide unit with Globo H but includes a sialic acid residue . These structural relationships suggest Globo-A heptaose may incorporate elements from both glycan families.

BSA as a Carrier Protein

Bovine serum albumin is a well-established carrier protein derived from cows with a molecular weight of approximately 66.5 kDa. Its properties include:

  • High solubility and stability in aqueous solutions

  • Numerous lysine residues available for conjugation

  • Proven immunogenicity as a carrier for small molecules

  • Ability to transform T-independent antigens into T-dependent antigens

Conjugation Chemistry

The linkage between Globo-A heptaose and BSA typically involves specialized conjugation chemistry. Based on similar glycoconjugates, this likely utilizes:

  • Activation of the reducing end of the heptasaccharide

  • Introduction of functional groups such as maleimide on BSA

  • Formation of stable covalent bonds between the glycan and protein

A related approach employs azido derivatives, where specific positions of the glycan are modified with azido groups before conjugation to carrier proteins .

Synthesis Methods

The preparation of Globo-A heptaose linked to BSA involves two critical steps: synthesis of the complex glycan structure and its subsequent conjugation to BSA.

Glycan Component Synthesis

The synthesis of globo-series glycans can be achieved through enzymatic methods, as demonstrated for the related Globo H structure:

EnzymeFunctionRole in Synthesis
LgtCα1,4-galactosyltransferaseTransfers galactose with α1,4 linkage
LgtDβ1,3-galactosyl/β1,3-N-acetylgalactosaminyltransferaseAdds galactose or GalNAc with β1,3 linkage
WbsJα1,2-fucosyltransferaseAttaches fucose with α1,2 linkage
GalEEpimeraseConverts UDP-Glc to UDP-Gal
WbgUEpimeraseGenerates UDP-GalNAc from UDP-GlcNAc

This enzymatic approach offers advantages in stereo- and regioselectivity compared to chemical synthesis methods .

Conjugation to BSA

The conjugation of glycans to BSA typically follows established protocols:

  • Activation of BSA with maleimide groups (20-40 per BSA molecule)

  • Introduction of reactive groups (thiol, azide) on the glycan

  • Conjugation reaction under controlled conditions

  • Purification of the glycoconjugate through size exclusion or affinity chromatography

For azido-modified glycans, the conjugation may involve click chemistry or other bioorthogonal reactions that allow precise control over the attachment site and density of glycans on the protein surface .

Characterization Techniques

Multiple analytical methods are employed to characterize Globo-A heptaose linked to BSA:

Spectroscopic Analysis

UV-visible spectroscopy can verify successful conjugation, with glycoprotein conjugates typically showing distinctive spectral shifts compared to the unconjugated protein. For example, BSA conjugates often exhibit a red-shift at 280 nm compared to native BSA (278 nm) .

Protein Analysis

SDS-PAGE analysis reveals mobility shifts between the conjugate and unmodified BSA, providing evidence of successful conjugation and an estimation of the degree of glycan loading .

Structural Confirmation

Advanced techniques for structural confirmation include:

  • Mass spectrometry to determine molecular weight and glycan loading

  • NMR spectroscopy for detailed structural analysis

  • HSQC NMR to identify protein residues interacting with glycan moieties

Immunological Properties

The immunological significance of Globo-A heptaose linked to BSA stems from its ability to elicit specific antibody responses against the glycan epitope.

Antibody Responses

Based on studies with related glycoconjugates such as Globo H vaccines, the immune response typically involves:

  • Initial production of IgM antibodies, peaking between weeks 5-13 post-immunization

  • Subsequent development of IgG antibodies, reaching maximum titers around week 41

  • Gradual decline in antibody levels after completing vaccination regimens

Clinical Relevance

The clinical significance of anti-Globo-series antibodies has been demonstrated in cancer studies:

Antibody ResponseObserved Clinical OutcomeStatistical Significance
Peak anti-Globo H IgGLonger progression-free survivalSignificant
One log increase in peak IgM10.6% decrease in hazard of disease progressionHR: 0.894, 95% CI: 0.833-0.960, p=0.0019
Anti-Globo H IgM ≥1:320 within first 4 weeksHigher maximum anti-Globo H IgM and IgG titersp<0.0001
Anti-Globo H IgM ≥1:320 within first 4 weeksLonger median progression-free survival (11.1 vs 7.3 months)p=0.164 (not statistically significant)

These findings suggest that Globo-A heptaose linked to BSA would likely elicit similar antibody responses with potential therapeutic implications .

Research Applications

Globo-A heptaose linked to BSA serves multiple research purposes:

Cancer Research

As tumor-associated carbohydrate antigens, globo-series glycans are expressed on various cancer cells. The BSA conjugate provides a valuable tool for:

  • Studying glycan-protein interactions

  • Developing and evaluating anti-cancer antibodies

  • Investigating the role of these glycans in cancer progression

Research has shown that Globo H is recognized by human ribonuclease 1 with high affinity (Kd = 0.8 ± 0.2 μM at pH 7.4), suggesting a potential endogenous anticancer mechanism .

Vaccine Development

Glycoconjugates serve as promising vaccine candidates:

  • BSA functions as an immunogenic carrier enhancing immune responses

  • Conjugation transforms T-independent carbohydrate antigens into T-dependent antigens

  • Modified glycans (such as azido-derivatives) can exhibit enhanced immunogenicity

Studies with azido-Globo H conjugates have demonstrated that specific modifications can significantly impact immunogenicity. For example, conjugates with azide at the C6 position of galactose on lactose (1-CRM197) elicited stronger antibody responses against Globo H, SSEA3, and SSEA4 compared to unmodified Globo H conjugates .

Diagnostic Applications

The specific recognition of Globo-series glycans by antibodies enables their use in diagnostic applications:

  • Detection of cancer cells expressing these glycans

  • Monitoring antibody responses in immunotherapy

  • Glycan array analyses for antibody specificity profiling

Comparison with Related Glycoconjugates

Understanding the relationship between Globo-A heptaose linked to BSA and similar compounds provides valuable context:

GlycoconjugateCarbohydrate StructureCarrier ProteinKey ApplicationsReference
Globo-A heptaose-BSAHeptasaccharide (7 sugars)BSAResearch reagent, potential immunogen
Globo H-BSAHexasaccharide: Fucα1–2Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4GlcBSAMolecular tool for biochemical applications
Azido-Globo H-CRM197Modified Globo H with azide at specific positionsCRM197Cancer vaccine with enhanced immunogenicity
SSEA-4 conjugatesNeu5Acaα2–3Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4GlcVariousStem cell research, cancer immunotherapy

The structural similarities suggest shared biological properties, while the differences in carbohydrate composition and modification sites might confer unique immunological characteristics.

Future Research Directions

Research involving Globo-A heptaose linked to BSA offers several promising directions:

Enhanced Vaccine Design

Future studies could focus on:

  • Optimizing glycan density on carrier proteins

  • Exploring novel adjuvant combinations

  • Developing multivalent vaccines targeting multiple tumor-associated glycans simultaneously

  • Investigating the impact of specific modifications on immunogenicity and cross-reactivity

Therapeutic Applications

Potential therapeutic applications include:

  • Development of antibody-drug conjugates targeting Globo-series expressing tumors

  • Design of CAR-T cells with glycan-specific recognition domains

  • Creation of glycan-binding proteins as therapeutic agents

Structural Biology

Further structural investigations could elucidate:

  • Detailed binding mechanisms between globo-series glycans and their receptors

  • Conformational changes induced by conjugation to carrier proteins

  • Structure-activity relationships governing immunogenicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator